molecular formula C8H8BFO4 B036197 2-Methoxycarbonyl-3-fluorophenylboronic acid CAS No. 1256355-33-5

2-Methoxycarbonyl-3-fluorophenylboronic acid

Cat. No.: B036197
CAS No.: 1256355-33-5
M. Wt: 197.96 g/mol
InChI Key: YYMZEXVUWASNEC-UHFFFAOYSA-N
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Description

2-Methoxycarbonyl-3-fluorophenylboronic acid is an organoboron compound with the molecular formula C8H8BFO4. It is a boronic acid derivative that features a fluorine atom and a methoxycarbonyl group attached to a phenyl ring. This compound is of significant interest in organic synthesis, particularly in the field of Suzuki-Miyaura cross-coupling reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Methoxycarbonyl-3-fluorophenylboronic acid can be synthesized through various methods. One common approach involves the borylation of 2-methoxycarbonyl-3-fluorophenyl halides using a boron reagent such as bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction typically occurs under mild conditions and can be carried out in solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) .

Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are utilized to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions: 2-Methoxycarbonyl-3-fluorophenylboronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Palladium Catalysts: Commonly used in Suzuki-Miyaura cross-coupling reactions.

    Bases: Such as potassium carbonate or sodium hydroxide.

    Solvents: THF, DMF, and water are frequently used.

Major Products:

Mechanism of Action

The mechanism of action of 2-Methoxycarbonyl-3-fluorophenylboronic acid in Suzuki-Miyaura cross-coupling involves several key steps:

Comparison with Similar Compounds

Properties

IUPAC Name

(3-fluoro-2-methoxycarbonylphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BFO4/c1-14-8(11)7-5(9(12)13)3-2-4-6(7)10/h2-4,12-13H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYMZEXVUWASNEC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C(=CC=C1)F)C(=O)OC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BFO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60402566
Record name 2-METHOXYCARBONYL-3-FLUOROPHENYLBORONIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60402566
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1256355-33-5
Record name 2-METHOXYCARBONYL-3-FLUOROPHENYLBORONIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60402566
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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